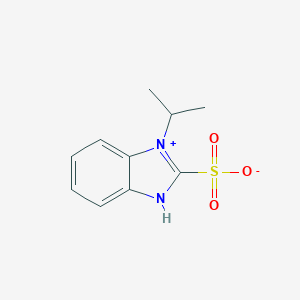

![molecular formula C8H8N2O2S B366488 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 35970-82-2](/img/structure/B366488.png)

5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

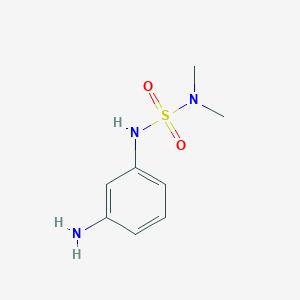

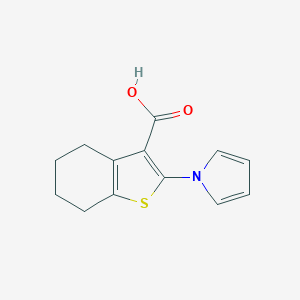

5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with the empirical formula C8H8N2OS . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 180.23 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The compound has been involved in the synthesis of thieno[2,3-d]pyrimidines using microwave irradiation, demonstrating its utility in creating diverse chemical structures (Davoodnia et al., 2009).

- It serves as a key intermediate in the formation of dihydrofuro[2,3-d]pyrimidines and furo[2,3-d]pyrimidines when reacted with alkenes or terminal alkynes in the presence of cerium(IV) ammonium nitrate (Kobayashi et al., 2000).

Radioprotective and Antitumor Activities

- Certain derivatives of 5,6-dimethylthieno[2,3-d]pyrimidine have shown promise in radioprotective and antitumor activities, highlighting its potential in medicinal chemistry and pharmaceutical research (Alqasoumi et al., 2009).

Catalyst in Multi-component Reactions

- The compound has been utilized in multi-component reactions, for instance, in the preparation of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives using nano Fe2O3@SiO2–SO3H as a catalyst, indicating its role in catalysis and material science (Ghashang et al., 2017).

Structural and Spectral Analysis

- The compound's derivatives have been synthesized and analyzed structurally and spectrally, offering insights into their electronic structures and potential applications in material science and molecular electronics (Ashraf et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Eigenschaften

IUPAC Name |

5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-3-4(2)13-7-5(3)6(11)9-8(12)10-7/h1-2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDWJBNPOZKDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research article describes the synthesis of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione through the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with isocyanates under microwave irradiation. [] This reaction is carried out in the presence of N,N-dimethylacetamide as a solvent. The proposed mechanism involves the formation of 4,5-dimethyl-2-substitutedcarbamoylaminothiophene-3-carboxamide intermediates, some of which were successfully isolated during the study. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366414.png)

![5-Benzyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366422.png)

![8-fluoro-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366424.png)

![5-(4-ethylphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B366453.png)

![Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B366476.png)

![3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE](/img/structure/B366482.png)

![N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine](/img/structure/B366497.png)

![4-[(5-Methylthiophen-2-yl)methylamino]phenol](/img/structure/B366498.png)